N-Chloro-p-toluenesulfonamide
Overview
Description
It is widely used as a mild disinfectant and is known for its stability in solid form but instability in water-dissolved form . This compound is commonly used in various applications due to its effective antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tosylchloramide is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine . The reaction can be summarized as follows: [ \text{C}_7\text{H}_7\text{SO}_2\text{NH}_2 + \text{NaOCl} \rightarrow \text{C}_7\text{H}_7\text{SO}_2\text{NClNa} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of tosylchloramide involves the controlled addition of chlorine gas to a solution of toluenesulfonamide in the presence of sodium hydroxide. The reaction is carried out under specific temperature and pH conditions to ensure the complete conversion of toluenesulfonamide to tosylchloramide.
Types of Reactions:
Oxidation: Tosylchloramide can act as an oxidizing agent in various organic reactions.
Substitution: It undergoes substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Tosylchloramide is used in the presence of mild bases and solvents like water or alcohols.
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols under mild acidic or basic conditions.
Major Products:
Oxidation Products: Depending on the substrate, the oxidation can yield sulfoxides or sulfones.
Substitution Products: The products vary based on the nucleophile used, resulting in compounds like sulfonamides or sulfonates.
Scientific Research Applications
Tosylchloramide has a wide range of applications in scientific research:
Biology: It serves as a disinfectant for laboratory equipment and surfaces.
Medicine: Tosylchloramide is used in wound disinfection and as an antiseptic.
Industry: It is employed in water treatment processes and as a bleaching agent.
Mechanism of Action
Tosylchloramide exerts its effects primarily through the release of active chlorine, which interacts with microbial cell components, leading to the disruption of cellular functions and eventual cell death . The compound targets various molecular pathways, including the oxidation of sulfhydryl groups in proteins and the chlorination of amino groups.
Comparison with Similar Compounds
N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.
Sodium Hypochlorite:
Dichloramine-T: A related compound with similar disinfectant properties.
Uniqueness: Tosylchloramide is unique due to its stability in solid form and its effectiveness as a mild disinfectant. Unlike sodium hypochlorite, it is less corrosive and has a broader range of applications in organic synthesis.
Properties
CAS No. |
144-86-5 |
---|---|
Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
N-chloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |
InChI Key |
NXTVQNIVUKXOIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl |
144-86-5 | |
Related CAS |
127-65-1 (hydrochloride salt) |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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